Product packaging for 5,6-Diethyl-1,2,4-triazine-3-thiol(Cat. No.:)

5,6-Diethyl-1,2,4-triazine-3-thiol

Cat. No.: B12305733
M. Wt: 169.25 g/mol
InChI Key: PLWVRPHRJJMHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diethyl-1,2,4-triazine-3-thiol is a chemical compound offered for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. The 1,2,4-triazine scaffold is a recognized pharmacophore in medicinal chemistry, known for its diverse biological activities . Researchers are exploring such heterocyclic compounds for their potential as inhibitors of various enzymatic targets . For instance, structurally similar 5,6-diphenyl-1,2,4-triazine derivatives have been investigated as dual inhibitors of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators in the inflammatory process . Other analogs have shown potential in metabolic disorder research, acting as inhibitors of carbohydrate-digesting enzymes like α-amylase and α-glucosidase . The specific substitution pattern on the triazine core, such as the 5,6-diethyl groups and the 3-thiol functionality in this compound, provides a versatile template for synthetic modification and structure-activity relationship (SAR) studies. Researchers can utilize this building block to develop novel molecular probes and therapeutic candidates in areas including inflammation, infectious diseases, and central nervous system disorders . The compound must be handled by qualified professionals in accordance with all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3S B12305733 5,6-Diethyl-1,2,4-triazine-3-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

5,6-diethyl-2H-1,2,4-triazine-3-thione

InChI

InChI=1S/C7H11N3S/c1-3-5-6(4-2)9-10-7(11)8-5/h3-4H2,1-2H3,(H,8,10,11)

InChI Key

PLWVRPHRJJMHNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=S)NN=C1CC

Origin of Product

United States

Synthetic Methodologies for 5,6 Disubstituted 1,2,4 Triazine 3 Thiol Derivatives

General Strategies for 1,2,4-Triazine (B1199460) Ring Synthesis

The construction of the 1,2,4-triazine ring is a cornerstone of this synthetic endeavor. Various methods have been developed for the synthesis of this heterocyclic system, with cyclocondensation reactions being among the most prevalent and versatile.

Cyclocondensation Reactions in 1,2,4-Triazine Formation

Cyclocondensation reactions are fundamental to the formation of the 1,2,4-triazine core. These reactions typically involve the condensation of a 1,2-dicarbonyl compound with a compound containing a hydrazine (B178648) moiety. This approach allows for the direct and efficient construction of the six-membered triazine ring. The reaction proceeds through a series of nucleophilic additions and dehydrations, ultimately leading to the stable aromatic triazine structure. The choice of reactants and conditions can be tailored to introduce various substituents onto the triazine ring.

Role of Thiosemicarbazide (B42300) in 3-Thiol Derivative Synthesis

To specifically obtain the 3-thiol derivative of the 1,2,4-triazine, thiosemicarbazide is a crucial reagent. nih.govresearchgate.netnih.gov Thiosemicarbazide serves a dual purpose in the cyclocondensation reaction. Its hydrazine portion participates in the formation of the triazine ring, while the thiocarbonyl group is incorporated at the 3-position of the ring, directly yielding the desired 3-thiol tautomer (or its thione form). The use of thiosemicarbazide is a well-established and efficient method for introducing the sulfur functionality at this specific position.

Specific Synthetic Routes to 5,6-Disubstituted-1,2,4-Triazine-3-thiols

Building upon the general principles, specific routes have been developed for the synthesis of 5,6-disubstituted-1,2,4-triazine-3-thiols. The nature of the substituents at the 5- and 6-positions is determined by the choice of the starting 1,2-dicarbonyl compound.

Synthesis of 5,6-Diaryl-1,2,4-triazine-3-thiol Analogues

The synthesis of 5,6-diaryl-1,2,4-triazine-3-thiol derivatives is well-documented and serves as a valuable model for understanding the synthesis of other disubstituted analogues. ontosight.aigoogle.com A common and effective method involves the reaction of a 1,2-diaryl-α-diketone, such as benzil, with thiosemicarbazide. google.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with an acid catalyst like acetic acid, to facilitate the cyclization and dehydration steps. ontosight.ai This straightforward one-step process provides good yields of the desired 5,6-diaryl-1,2,4-triazine-3-thiol.

Potential Adaptation for 5,6-Diethyl Substitution

The synthetic strategy employed for the 5,6-diaryl analogues can be directly adapted for the synthesis of 5,6-diethyl-1,2,4-triazine-3-thiol. This adaptation involves substituting the 1,2-diaryl-α-diketone with a 1,2-dialkyl-α-diketone. Specifically, for the target compound, the required starting material is 3,4-hexanedione (B1216349), also known as diethyl-α-diketone. ontosight.ai

The proposed synthetic route, therefore, involves the cyclocondensation of 3,4-hexanedione with thiosemicarbazide. This reaction is expected to proceed under similar conditions to the diaryl analogue synthesis, yielding this compound. The commercial availability and known properties of 3,4-hexanedione make this a feasible and practical approach. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Table 1: Starting Materials for the Synthesis of 5,6-Disubstituted-1,2,4-Triazine-3-thiols

Target Compound1,2-Dicarbonyl CompoundOther Key Reagent
5,6-Diphenyl-1,2,4-triazine-3-thiol (B1216367)BenzilThiosemicarbazide
This compound3,4-HexanedioneThiosemicarbazide

Reaction Conditions and Optimization Parameters

The efficiency and yield of the synthesis of 5,6-disubstituted-1,2,4-triazine-3-thiols can be influenced by several reaction parameters. Optimization of these conditions is crucial for achieving the desired outcome.

Key parameters that can be optimized include:

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction temperature. Alcohols, such as ethanol (B145695), are commonly used. chemicalbook.com In some cases, dimethylformamide (DMF) has been employed. chemicalbook.com

Catalyst: An acidic catalyst, such as acetic acid, is often added to promote the cyclization and dehydration steps. ontosight.ai The concentration of the catalyst can be varied to find the optimal reaction rate.

Temperature: The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate. The optimal temperature will depend on the specific reactants and solvent used.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting materials. This is often checked using techniques like thin-layer chromatography (TLC).

Purification: After the reaction is complete, the product is typically isolated by filtration and purified by recrystallization from a suitable solvent to obtain a high-purity compound. sigmaaldrich.com

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Table 2: Summary of Key Reaction Parameters

ParameterCommon Conditions/ReagentsPurpose
SolventEthanol, DMFDissolve reactants, control temperature
CatalystAcetic AcidPromote cyclization and dehydration
TemperatureRefluxIncrease reaction rate
PurificationRecrystallizationObtain high-purity product

Solvent Systems and Temperature Control

The choice of solvent and precise temperature regulation are critical parameters in the synthesis of 5,6-disubstituted-1,2,4-triazine-3-thiol derivatives, significantly influencing reaction rates, yields, and the purity of the final products.

Commonly employed solvents in the synthesis of 1,2,4-triazines include ethanol, acetic acid, and dimethylformamide (DMF). researchgate.netresearchgate.net For instance, the reaction of an α-diketone with thiosemicarbazide is often carried out in refluxing acetic acid. researchgate.net The use of ethanol as a solvent has also been reported, sometimes in the presence of a base like potassium carbonate. scirp.org In some cases, solvent-free conditions have been explored for the synthesis of 1,2,4-triazines, which can offer environmental benefits. chimicatechnoacta.ru

Microwave-assisted synthesis has emerged as a modern technique that often utilizes solvents like ethanol or is conducted on a solid support such as silica (B1680970) gel. tandfonline.comijpsr.info This method can lead to significantly shorter reaction times and improved yields. tandfonline.com

Temperature control is paramount. The initial condensation reaction to form the triazine ring often requires elevated temperatures, such as refluxing conditions. researchgate.netscirp.org For certain multistep syntheses involving the modification of a pre-formed triazine ring, temperature control is crucial for selective reactions. For example, in the synthesis of trisubstituted 1,3,5-triazines from cyanuric chloride, the stepwise substitution of chlorine atoms is achieved by carefully controlling the temperature, with the first substitution occurring at 0°C, the second at room temperature, and the third at higher temperatures. nih.govderpharmachemica.com

The table below summarizes various solvent and temperature conditions reported for the synthesis of related 1,2,4-triazine derivatives.

ReactantsSolventTemperatureProductReference
α-Diketone, ThiosemicarbazideAcetic AcidReflux5,6-Diaryl-1,2,4-triazine-3-thiol researchgate.net
(E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid, ThiosemicarbazideAcetic Acid/WaterReflux6-(4'-bromostyryl)-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one scirp.org
Acid hydrazide, α-Diketone, Ammonium acetate (B1210297)Silica gel (microwave)N/A3,5,6-Trisubstituted-1,2,4-triazines tandfonline.com
5,6-diphenyl-1,2,4-triazine-3-thiol, Ethyl chloroacetateEthanolRefluxEthyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate researchgate.net

Catalyst and Reagent Selection

The selection of appropriate catalysts and reagents is fundamental to directing the course of the synthesis of 5,6-disubstituted-1,2,4-triazine-3-thiols and achieving high yields.

The primary reagents for the synthesis of the 1,2,4-triazine-3-thiol core are an α-diketone and thiosemicarbazide. researchgate.netchemicalbook.com For the specific target compound, this compound, the corresponding α-diketone would be 3,4-hexanedione. The reaction is typically acid-catalyzed, with acetic acid often serving as both the solvent and the catalyst. researchgate.net

In some synthetic routes, particularly those involving cross-coupling reactions to introduce substituents onto the triazine ring, metal catalysts are employed. Palladium-catalyzed reactions, such as the Liebeskind-Srogl cross-coupling, have been used to introduce aromatic groups. nih.gov Copper-catalyzed reactions are also utilized for the synthesis of 1,2,4-triazole (B32235) derivatives, a related class of heterocycles, and could potentially be adapted for triazine synthesis. organic-chemistry.org For the cyclotrimerization of aldehydes to form 1,3,5-triazines, iron(III) chloride (FeCl₃) has been used as a catalyst. rsc.org

Bases are often required in reactions involving the modification of the thiol group or in condensation reactions. Diisopropylethylamine (DIEA) and potassium carbonate are examples of bases used in the synthesis of triazine derivatives. scirp.orgcsic.es

The following table highlights key reagents and catalysts used in the synthesis of 1,2,4-triazine derivatives.

Reaction TypeKey ReagentsCatalystProduct TypeReference
Cyclocondensationα-Diketone, ThiosemicarbazideAcetic Acid5,6-Disubstituted-1,2,4-triazine-3-thiol researchgate.net
Cross-Coupling1,2,4-Triazine methyl thioether, Aryl boronic acidPalladium catalystAryl-substituted 1,2,4-triazine nih.gov
CyclotrimerizationAldehydesFeCl₃2,4,6-Trisubstituted 1,3,5-triazine (B166579) rsc.org
Nucleophilic SubstitutionCyanuric chloride, Amine/Thiol/PhenolDIEAMono/Di/Tri-substituted 1,3,5-triazine csic.es

Purification Techniques for Synthesized Intermediates and Final Compounds

The purification of intermediates and the final 5,6-disubstituted-1,2,4-triazine-3-thiol product is a critical step to ensure high purity, which is essential for accurate characterization and any subsequent applications. Common purification techniques include recrystallization and column chromatography. researchgate.netnih.gov

Recrystallization is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is crucial for effective purification. Ethanol and ethyl acetate are frequently reported as recrystallization solvents for 1,2,4-triazine derivatives. researchgate.net For instance, 5,6-diphenyl-1,2,4-triazine-3-thiol has been recrystallized from ethanol. researchgate.net

Column chromatography is a versatile technique for separating mixtures of compounds. A solution of the crude product is passed through a column packed with a stationary phase, typically silica gel. tandfonline.com An eluent or a mixture of eluents (mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. Mixtures of ethyl acetate and hexane (B92381) are commonly used as the mobile phase for the purification of 1,2,4-triazine derivatives. nih.govacs.org The progress of the separation is often monitored by thin-layer chromatography (TLC). tandfonline.com

In some cases, semi-preparative High-Performance Liquid Chromatography (HPLC) is employed for achieving very high purity, often exceeding 98%. uniba.sk This technique is particularly useful for purifying final compounds intended for biological testing. uniba.sk

The table below provides examples of purification methods used for 1,2,4-triazine derivatives.

Compound TypePurification MethodSolvent/EluentReference
5,6-diphenyl-1,2,4-triazine-3-thiol derivativesRecrystallizationEthanol, Ethyl Acetate researchgate.net
6-Bromo-5-phenyl-1,2,4-triazin-3-amineGradient Flash ChromatographyEthyl acetate in hexane nih.govacs.org
3,5,6-Trisubstituted-1,2,4-triazinesColumn ChromatographyPetroleum ether tandfonline.com
Triazine derivativesSemi-preparative LCN/A uniba.sk

Derivatization Strategies and Molecular Modifications of 5,6 Disubstituted 1,2,4 Triazine 3 Thiols

Modifications at the 3-Thiol Group

The thiol group at the 3-position of the 1,2,4-triazine (B1199460) ring is a key site for chemical modification, allowing for the introduction of a variety of functional groups through reactions such as S-alkylation, S-acylation, and the formation of disulfide linkages.

S-alkylation and S-acylation are fundamental reactions for modifying the thiol group. In S-alkylation, the thiol proton is replaced by an alkyl group, typically by reacting the triazine-thiol with an alkyl halide in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism. For instance, the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides results in the formation of S-phenacyl derivatives. researchgate.net Similarly, treatment with acrylonitrile (B1666552) leads to the S-cyanoethyl derivative. researchgate.net

S-acylation introduces an acyl group to the sulfur atom, forming a thioester. These reactions are often carried out using acyl chlorides or anhydrides. Both S-alkylation and S-acylation can significantly alter the lipophilicity and steric properties of the parent molecule, which can in turn influence its biological activity.

Table 1: Examples of S-Alkylation and S-Acylation Reactions

Starting MaterialReagentProduct Type
4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-onePhenacyl halidesS-phenacyl derivatives
4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-oneAcrylonitrileS-cyanoethyl derivative
4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiolAlkyl halidesS-alkyl derivatives

The thiol group can undergo oxidation to form a disulfide bond (-S-S-). This can occur between two molecules of the same triazine-thiol, resulting in a symmetrical disulfide, or with another thiol-containing compound to form an unsymmetrical disulfide. The formation of disulfide linkages is a reversible process, and the stability of the resulting disulfide can be influenced by the surrounding chemical environment. The reaction of a thiol with 1-chlorobenzotriazole (B28376) can produce a benzotriazolated thiol, which can then react with another thiol to form an unsymmetrical disulfide in a one-pot synthesis. organic-chemistry.org This method avoids the use of harsh oxidizing agents. organic-chemistry.org The reducing ability of a dithiol generally correlates with the size of the disulfide-containing ring formed upon oxidation. harvard.edu

Derivatization of the 1,2,4-Triazine Ring System

Beyond the thiol group, the 1,2,4-triazine ring itself offers opportunities for derivatization, including substitution at its nitrogen atoms and functionalization of the substituents at the 5 and 6 positions.

The nitrogen atoms within the 1,2,4-triazine ring are nucleophilic and can be targeted for substitution reactions. nih.gov The reactivity of these nitrogens can be influenced by the electronic nature of the substituents on the ring. For example, in the synthesis of 1,2,4-triazolo[4,3-b] researchgate.netnih.govurfu.runih.govtetrazines, reactions with hydrazonoyl halides can lead to substitution and cyclization involving the nitrogen atoms of the triazine ring. researchgate.net

The substituents at the 5 and 6 positions of the triazine ring, such as the diethyl groups in the title compound, can also be chemically modified. While direct functionalization of alkyl groups can be challenging, strategies can be employed to introduce reactive handles. For instance, if the starting materials for the triazine synthesis contain functional groups on the alkyl chains, these can be carried through the synthesis and modified in the final product. Reliable functionalization of 5,6-fused bicyclic N-heterocycles like pyrazolopyrimidines and imidazopyridazines has been achieved using organometallic reagents. researchgate.net

Fusion with Other Heterocyclic Systems

A powerful strategy for creating novel chemical entities with potentially enhanced biological properties is the fusion of the 1,2,4-triazine ring with other heterocyclic systems. nih.govnih.gov This approach leads to the formation of polycyclic structures with diverse electronic and steric profiles.

The reaction of 4-amino-3-thioxo-1,2,4-triazin-5-ones with various reagents can lead to the formation of fused bicyclic systems. researchgate.netresearchgate.net For example, condensation with α-haloketones or α-haloesters can result in the formation of thiazolo[3,2-b] researchgate.netnih.govurfu.rutriazines. nih.govresearchgate.net Similarly, reaction with hydrazonoyl halides can lead to the formation of 1,2,4-triazolo[4,3-b] researchgate.netnih.govurfu.rutetrazines. researchgate.net The fusion of 1,2,4-triazines with other five- or six-membered heterocyclic rings such as pyrazole (B372694), imidazole, or pyridine (B92270) can generate a wide array of novel scaffolds. urfu.runih.govnih.govfrontiersin.org For instance, pyrazolo[4,3-e] researchgate.netnih.govurfu.rutriazine and pyrrolo[2,1-f] researchgate.netnih.govurfu.rutriazine derivatives have been synthesized and evaluated for their biological activities. nih.gov

Table 2: Examples of Fused Heterocyclic Systems Derived from 1,2,4-Triazines

Fused SystemSynthetic Precursors/Method
Thiazolo[3,2-b] researchgate.netnih.govurfu.rutriazineCondensation of 4-amino-3-thioxo-1,2,4-triazin-5-ones with α-haloketones/esters
1,2,4-Triazolo[4,3-b] researchgate.netnih.govurfu.runih.govtetrazineReaction of 1,2,4-triazine-3-thiols with hydrazonoyl halides
Pyrazolo[4,3-e] researchgate.netnih.govurfu.rutriazineMulti-step synthesis starting from 1,2,4-triazine
researchgate.netnih.govurfu.rutriazolo[4,3-a]pyrazineDesigned and synthesized for specific biological targets

Synthesis of Triazolo-Fused Triazines

The fusion of a triazole ring to the 1,2,4-triazine core is a common strategy to create more complex polycyclic systems. A prevalent method for achieving this involves the use of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols as starting materials. While the specific derivatization of 5,6-diethyl-1,2,4-triazine-3-thiol to a 4-amino derivative is a necessary preliminary step, the subsequent cyclization reactions are well-documented for analogous structures.

One established route to triazolo-fused triazines is the reaction of 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives with various electrophilic reagents. For instance, the reaction with hydrazonoyl halides can yield researchgate.nettandfonline.comclockss.orgtriazolo[4,3-b] researchgate.nettandfonline.comclockss.orgresearchgate.nettetrazines. Another approach involves the condensation of the 4-amino-1,2,4-triazole-3-thiol with carboxylic acids or their derivatives.

A notable example is the synthesis of pyrazolo[4,3-e]triazolo[4,5-b] researchgate.nettandfonline.comclockss.orgtriazine derivatives, which are of interest for their potential antiproliferative activities. researchgate.net The synthesis of these tricyclic systems highlights the versatility of the 1,2,4-triazole (B32235) framework in constructing fused heterocyclic compounds. researchgate.net

The following table summarizes a synthetic approach to a triazolo-fused system starting from a 4-amino-1,2,4-triazole-3-thiol derivative.

Starting MaterialReagentProductReference
4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol4-Substituted Phenacyl Bromides6-(4-Substituted phenyl)-3-(5-nitrofuran-2-yl)-7H- researchgate.nettandfonline.comclockss.orgtriazolo[3,4-b] researchgate.netclockss.orgresearchgate.netthiadiazines nih.gov
4-Amino-5-ethyl-3-mercapto-1,2,4-triazoleSubstituted Hydrazonoyl Chlorides3-Ethyl-6-methyl-7-(2-arylhydrazono)-7H- researchgate.nettandfonline.comclockss.orgtriazolo[3,4-b] researchgate.netclockss.orgresearchgate.netthiadiazine derivatives nih.gov

Pyrazolo-Fused Triazine Derivatives

The synthesis of pyrazolo[4,3-e] researchgate.nettandfonline.comclockss.orgtriazines represents another important derivatization strategy. These compounds are considered purine (B94841) analogues and have been investigated for their biological activities. tandfonline.comgrowingscience.com The general approach involves the annulation of a pyrazole ring onto the 1,2,4-triazine core.

A common synthetic route starts with a 5-acyl-1,2,4-triazine derivative. clockss.org This intermediate is reacted with a substituted hydrazine (B178648), such as phenylhydrazine, to form the corresponding phenylhydrazone. Subsequent acid-promoted intramolecular cyclization leads to the formation of the pyrazolo[4,3-e] researchgate.nettandfonline.comclockss.orgtriazine ring system. clockss.org The substituents at the 5- and 6-positions of the original triazine ring, such as diethyl groups, would be retained in the final fused product.

Another method begins with a 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e] researchgate.nettandfonline.comclockss.orgtriazine, which can be synthesized from 5-acetyl-3-methylsulfanyl-1,2,4-triazine and hydrazine hydrochloride. researchgate.net This intermediate can then undergo further modifications.

The table below outlines a typical reaction for the synthesis of pyrazolo-fused triazines.

Starting MaterialReagentReaction ConditionProductReference
5-Acyl-1,2,4-triazinesSubstituted Phenylhydrazines1.1 equivalent of HCl in boiling ethanol-dioxanePyrazolo[4,3-e] researchgate.nettandfonline.comclockss.orgtriazines clockss.org
5-Acetyl-3-methylsulfanyl-1,2,4-triazineHydrazine HydrochlorideOne-pot reaction3-Methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e] researchgate.nettandfonline.comclockss.orgtriazine researchgate.net

Thiadiazine Hybrid Formations

The formation of thiadiazine rings fused to the 1,2,4-triazine scaffold is a significant area of derivatization, leading to the synthesis of researchgate.nettandfonline.comclockss.orgtriazolo[3,4-b] researchgate.netclockss.orgresearchgate.netthiadiazines. These compounds are of interest due to their diverse biological potential. mdpi.com The synthesis typically involves the reaction of a 4-amino-1,2,4-triazole-3-thiol with a suitable bifunctional electrophile.

A widely employed method is the cyclocondensation reaction with α-haloketones, such as phenacyl bromides. nih.govnih.gov In this reaction, the thiol group of the triazole attacks the α-carbon of the ketone, displacing the halide, while the amino group condenses with the carbonyl group to form the six-membered thiadiazine ring. This reaction is generally carried out by heating the reactants in a solvent like ethanol (B145695). zsmu.edu.ua

For example, the reaction of 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol with various 4-substituted phenacyl bromides yields the corresponding 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H- researchgate.nettandfonline.comclockss.orgtriazolo[3,4-b] researchgate.netclockss.orgresearchgate.netthiadiazines. nih.gov This demonstrates a versatile method for introducing a variety of substituents onto the thiadiazine ring.

The following table details a representative synthesis of a thiadiazine hybrid.

Starting MaterialReagentReaction ConditionProductReference
4-Amino-4H- researchgate.nettandfonline.comclockss.orgtriazole-3-thiolsBromoacetophenonesHeating in alcohol7H- researchgate.nettandfonline.comclockss.orgTriazolo[3,4-b] researchgate.netclockss.orgresearchgate.netthiadiazine systems zsmu.edu.ua
4-Amino-5-(3,4-dialkoxyphenyl)-4H- researchgate.nettandfonline.comclockss.org-triazole-3-thiolAromatic Carboxylic Acids in the presence of Phenacyl BromidesOne-pot reaction6-Aryl-3-(3,4-dialkoxyphenyl)-7H- researchgate.nettandfonline.comclockss.orgtriazolo[3,4-b] researchgate.netclockss.orgresearchgate.netthiadiazine researchgate.net

Structure Activity Relationships Sar of 5,6 Disubstituted 1,2,4 Triazine 3 Thiol Derivatives

Impact of Substitution Patterns at Positions 5 and 6 on Biological Activity

The nature of the substituents at the 5- and 6-positions of the 1,2,4-triazine (B1199460) ring plays a pivotal role in determining the biological efficacy of these compounds. Research has shown that both the size and electronic properties of these groups are critical for activity.

Influence of Diethyl Groups versus Diaryl or Other Substituents

The substitution pattern at the C5 and C6 positions of the 1,2,4-triazine ring significantly dictates the biological profile of the resulting derivatives. While the specific compound "5,6-Diethyl-1,2,4-triazine-3-thiol" is not extensively detailed in the provided search results, the broader class of 5,6-disubstituted-1,2,4-triazines offers insights into the influence of different substituent types.

Studies on various 5,6-disubstituted-1,2,4-triazine derivatives reveal that diaryl substitutions are common and their biological activities are well-documented. For instance, 5,6-diaryl-1,2,4-triazine derivatives have been investigated for their potential as α-glucosidase inhibitors and cytotoxic compounds. researchgate.net The electronic nature of the substituents on these aryl rings is a key determinant of activity. For example, in the context of COX-2 inhibition, the presence of electron-withdrawing groups like nitro or fluoro on the phenyl rings was found to decrease activity. researchgate.net Conversely, for anticonvulsant properties, lipophilic groups such as a chloro atom and a methyl group at the para position of both 5- and 6-phenyl rings were shown to be desirable. researchgate.net

In a series of G-protein-coupled receptor 84 (GPR84) antagonists, unsymmetrical 5,6-trisubstituted 1,2,4-triazines were synthesized where the 5- and 6-aryl substituents bind in distinct pockets, highlighting the importance of specific aryl substitutions for receptor binding. nih.gov

While direct comparisons with diethyl groups are limited in the provided results, the extensive research on diaryl and other bulky substituents suggests that the steric and electronic properties of the groups at positions 5 and 6 are crucial for target interaction. The flexibility and lipophilicity of diethyl groups would likely confer different pharmacological properties compared to the more rigid and electronically diverse diaryl systems.

Table 1: Impact of C5 and C6 Substituents on Biological Activity
Substituents at C5 and C6 Biological Target/Activity Observed Effect Reference
Diaryl (with electron-withdrawing groups)COX-2Decreased inhibitory activity researchgate.net
Diaryl (with lipophilic groups)AnticonvulsantEnhanced activity researchgate.net
Unsymmetrical 5,6-trisubstituted (aryl groups)GPR84 AntagonismBinds in distinct receptor pockets nih.gov

Electronic and Steric Effects of Substituents

The electronic and steric properties of substituents at positions 5 and 6 of the 1,2,4-triazine ring are critical determinants of their biological activity.

Electronic Effects: The electronic nature of substituents significantly influences the interaction of the triazine derivatives with their biological targets. For instance, in a study of 1,3,5-triazine (B166579) derivatives, it was found that electron-donating groups in the para-position of the phenyl rings at R1 and R2 were typically required for antiproliferative properties. nih.gov Similarly, for s-triazine derivatives used as flame retardants, electron-donating groups like methoxy (B1213986) and hydroxyl on the aniline (B41778) moiety led to higher thermal stability compared to electron-withdrawing groups like bromine and chlorine. mdpi.com Conversely, in some instances, electron-withdrawing substituents can enhance activity. For example, in the case of Mn(III)-tetraarylporphyrins, electron-withdrawing substituents on the phenyl rings increase the rate of epoxidation. researchgate.net

Steric Effects: The size and spatial arrangement of substituents at positions 5 and 6 also play a crucial role. Steric hindrance can affect the ability of the molecule to bind to its target. In the context of Mn(III)-tetraarylporphyrins, bulky substituents at the ortho positions of the phenyl rings prevent dimerization, which would otherwise lead to catalyst destruction. researchgate.net A systematic study on the formation of cycloheptatriene (B165957) rings around a tribenzotriquinacene core revealed that while electronic effects are predominant, the steric effect of methoxy groups in the bay regions is also significant. rsc.org In some cases, unfavorable steric restriction can hinder the desired reaction. rsc.org

The interplay of these electronic and steric factors is complex and target-dependent, highlighting the importance of fine-tuning these properties for optimal biological activity.

Role of the 3-Thiol Moiety in Biological Interactions

The 3-thiol group is a key functional group in this class of compounds, significantly contributing to their biological activity through various interactions.

Contribution of the Sulfur Atom to Binding Affinity

The sulfur atom of the 3-thiol moiety in 1,2,4-triazine derivatives plays a significant role in their biological activity, often contributing to binding affinity with various biological targets. This contribution can manifest through different types of interactions.

The sulfur atom, being a soft atom, can form favorable interactions with biological macromolecules. For instance, in ruthenium arene complexes, the negative charge of the coordinated (2-pyridyl)-5-thioxo-1,2,4-triazinide ligand is mainly localized on the sulfur atom, suggesting its potential for electrostatic interactions. acs.org In another study, the presence of a S–S spacer between the triazine scaffold and other moieties was found to be responsible for the biological activity of certain derivatives. jst.go.jp

Furthermore, the sulfur atom can be part of a pharmacophore that is essential for activity. For example, in a series of 1,2,4-triazolo[1,5-a] researchgate.netnih.govnih.govtriazine-5-thioxo analogues, the 5-thioxo group was found to be crucial for their inhibitory activity against thymidine (B127349) phosphorylase. sigmaaldrich.com

Table 2: Contribution of the Sulfur Atom to Biological Interactions
Compound Class Interaction Type Observed Effect Reference
Ruthenium arene complexes with (2-pyridyl)-5-thioxo-1,2,4-triazinideElectrostaticNegative charge localization on sulfur acs.org
1,2,4-Triazine derivatives with S-S spacerStructuralEssential for biological activity jst.go.jp
3-p-Chlorophenylsulfanyl-1,2,4-triazinyl derivativesHydrogen BondingFormation of C–H…N intermolecular hydrogen bonds jst.go.jp
1,2,4-Triazolo[1,5-a] researchgate.netnih.govnih.govtriazine-5-thioxo analoguesPharmacophoricEssential for thymidine phosphorylase inhibition sigmaaldrich.com

Tautomerism and its Implications for SAR

The thione-thiol tautomerism (C=S ⇄ C-SH) is a known phenomenon in related heterocyclic systems. scirp.org For instance, in 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the existence of tautomeric derivatives has been confirmed through HPLC-MS analysis. jocpr.com Similarly, studies on 3-amino-1,2,4-triazin-5-one have shown that among several possible isomers, the 3-amino-1,2,4-triazin-5(2H)-one tautomer is the most stable. nih.gov

The specific tautomeric form present can influence how the molecule interacts with its biological target. The thiol form can act as a hydrogen bond donor, while the thione form has a hydrogen bond acceptor. The different electronic distribution in the two forms can also affect their reactivity and binding affinity. For example, in a study of 1,2,4-triazole-3-thiol derivatives, their ability to act as pharmacophores was attributed to their dipole character and hydrogen bonding capacity, which are influenced by tautomerism. nih.gov

The presence of different tautomers can lead to a molecule binding to multiple targets or to a single target in different orientations, which can complicate SAR studies. Therefore, understanding the predominant tautomeric form under physiological conditions is crucial for the rational design of more potent and selective analogs.

Correlation between Molecular Features and Target Affinity

The affinity of 5,6-disubstituted-1,2,4-triazine-3-thiol derivatives for their biological targets is a complex interplay of various molecular features. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, molecular docking, and other computational methods are often employed to understand these correlations.

Molecular modeling studies on 1,2,4-triazine derivatives have revealed that both steric and electronic fields are important for their inhibitory activity. nih.gov For instance, in a study of h-DAAO inhibitors, CoMFA and CoMSIA models indicated that the models have good predictability and stability. nih.gov Contour maps from these analyses can reveal the specific structural features that are correlated with inhibitory activity. nih.gov

Molecular docking studies have identified key interactions between 1,2,4-triazine derivatives and their target proteins. For example, in the case of h-DAAO inhibitors, hydrogen bonds formed by the triazine structure with residues like Gly313, Arg283, Tyr224, and Tyr228, as well as hydrophobic interactions with residues such as Leu51, His217, Gln53, and Leu215, are crucial for the stability of the inhibitor at the binding site. nih.gov Similarly, for 1,2,4-triazine sulfonamides targeting the human estrogen receptor alpha (ERα), molecular docking revealed the binding mode of these compounds. mdpi.com

The lipophilicity of the molecule, often expressed as logP, is another important factor. In a study of 1,2,4-triazine derivatives with anticancer activity, it was found that molecules with a much higher affinity for a lipid phase were generally inactive, suggesting that an optimal lipophilicity is required for activity. jst.go.jp

Table 3: Correlation of Molecular Features with Target Affinity
Molecular Feature Method of Analysis Observed Correlation Reference
Steric and Electronic Fields3D-QSAR (CoMFA/CoMSIA)Good predictability of inhibitory activity nih.gov
Hydrogen Bonding and Hydrophobic InteractionsMolecular DockingCrucial for inhibitor stability at the binding site nih.gov
Lipophilicity (logP)CalculationOptimal lipophilicity required for anticancer activity jst.go.jp
Binding ModeMolecular DockingRevealed for 1,2,4-triazine sulfonamides with ERα mdpi.com

Ligand Efficiency and Physicochemical Parameters

The concept of ligand efficiency (LE) is a critical metric in drug discovery, providing a measure of the binding energy per heavy atom of a ligand to its target. While specific binding data for this compound is not available, we can analyze its key physicochemical properties, which are fundamental to its potential interactions and pharmacokinetic profile. These parameters are often calculated using computational methods to provide insights in the absence of experimental data.

The core structure of 5,6-disubstituted-1,2,4-triazine-3-thiol derivatives features a heterocyclic 1,2,4-triazine ring. The nature of the substituents at the 5 and 6 positions significantly influences the molecule's properties. In the case of this compound, the two ethyl groups are expected to increase its lipophilicity compared to its dimethyl analogue. This, in turn, can affect its solubility, membrane permeability, and potential for hydrophobic interactions with biological targets.

Below is a table of calculated physicochemical parameters for this compound and its closely related dimethyl and diphenyl analogues for comparison. These values are estimations derived from computational models and provide a basis for understanding the relative properties of these compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)
5,6-Dimethyl-1,2,4-triazine-3-thiolC₅H₇N₃S141.200.585.5
This compoundC₇H₁₁N₃S169.251.585.5
5,6-Diphenyl-1,2,4-triazine-3-thiol (B1216367)C₁₅H₁₁N₃S265.343.585.5

Note: The values presented in this table are computationally predicted and may vary from experimental values.

The data illustrates that as the alkyl chain length increases from methyl to ethyl, the molecular weight and lipophilicity (logP) increase, while the polar surface area remains constant, as the core triazine-thiol structure is unchanged. This modulation of physicochemical properties by the substituents at the 5 and 6 positions is a key aspect of the structure-activity relationship for this class of compounds.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule, or its conformation, is critical for its ability to bind to a biological target. Conformational analysis of this compound would involve identifying the most stable, low-energy conformations and understanding the rotational barriers of the ethyl groups.

The 1,2,4-triazine ring itself is largely planar. The primary conformational flexibility in this compound arises from the rotation of the two ethyl groups around the C5-C(ethyl) and C6-C(ethyl) single bonds. The preferred orientation of these ethyl groups will be influenced by steric hindrance between them and with the triazine ring.

In the absence of experimental structural data, such as X-ray crystallography or NMR studies for a complex of this compound with a biological target, molecular modeling techniques are employed to predict likely bioactive conformations. These models can help to visualize how the molecule might interact with a hypothetical binding site, with the ethyl groups potentially occupying hydrophobic pockets. The orientation of the thiol group is also of significant interest, as it can act as a hydrogen bond donor or acceptor, or coordinate with metal ions in metalloenzymes. The tautomeric equilibrium between the thiol and thione forms further adds to the complexity of its potential interactions.

Mechanisms of Action of 5,6 Disubstituted 1,2,4 Triazine 3 Thiol Analogues

Enzyme Inhibition Pathways

The biological activity of 5,6-disubstituted-1,2,4-triazine-3-thiol analogues is frequently attributed to their ability to selectively inhibit key enzymes involved in disease pathology.

A significant area of investigation for these compounds is their role as anti-inflammatory agents through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. A series of novel 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) derivatives have been shown to possess moderate to excellent inhibitory potential against both COX-2 and 5-LOX. nih.gov

One of the most potent compounds from this series, compound 6k , demonstrated an IC₅₀ value of 0.33 µM for COX-2 and 4.90 µM for 5-LOX. nih.gov This dual-action profile is noteworthy as it surpasses the inhibitory activity of standard drugs like celecoxib (B62257) for COX-2 (IC₅₀ = 1.81 µM) and zileuton (B1683628) for 5-LOX (IC₅₀ = 15.04 µM). nih.gov Molecular docking and dynamics simulations have confirmed that these derivatives can fit within the specific binding sites of both the COX-2 and 5-LOX enzymes. nih.gov Another study focused on designing 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives, identifying a compound (6c ) as a selective COX-2 inhibitor with an IC₅₀ of 10.1 µM, while also maintaining some inhibitory effect on COX-1 (IC₅₀ = 88.8 µM). nih.gov

Inhibition of COX and LOX by 5,6-Disubstituted-1,2,4-Triazine-3-thiol Analogues

CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound 6kCOX-20.33 ± 0.02 nih.gov
Compound 6k5-LOX4.90 ± 0.22 nih.gov
Compound 6cCOX-210.1 nih.gov
Celecoxib (Standard)COX-21.81 ± 0.13 nih.gov
Zileuton (Standard)5-LOX15.04 ± 0.18 nih.gov

Analogues of 5,6-disubstituted-1,2,4-triazines have emerged as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. A series of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides exhibited significant α-glucosidase inhibitory activity, with IC₅₀ values ranging from 12.46 µM to 72.68 µM. nih.gov This is substantially more potent than the standard drug acarbose, which has an IC₅₀ of 817.38 µM. nih.govnih.gov The most active compound in this series, 5j , which contains a nitro group, had an IC₅₀ of 12.46 µM. nih.gov

Similarly, a novel series of 5,6-diaryl-1,2,4-triazine thiazole (B1198619) derivatives also displayed strong α-glucosidase inhibition, with IC₅₀ values between 2.85 µM and 14.19 µM. nih.gov The standout from this group, compound 7i , recorded the highest activity with an IC₅₀ of 2.85 µM. nih.gov Molecular docking studies for both series suggest that these compounds bind effectively within the active site of the α-glucosidase enzyme. nih.govnih.gov

Alpha-Glucosidase Inhibition by 5,6-Disubstituted-1,2,4-Triazine Analogues

Compound SeriesMost Potent CompoundIC₅₀ (µM)Reference
2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamidesCompound 5j12.46 ± 0.13 nih.gov
5,6-diaryl-1,2,4-triazine thiazole derivativesCompound 7i2.85 ± 0.13 nih.gov
Acarbose (Standard)-817.38 ± 6.27 nih.govnih.gov

The 1,2,4-triazine (B1199460) scaffold is also integral to the design of protein kinase inhibitors. Research into a library of 3-amino-1,2,4-triazine derivatives identified them as potent and selective inhibitors of pyruvate (B1213749) dehydrogenase kinase (PDK), particularly the PDK1 isoform. nih.govnih.gov Several compounds from this library, including 5i, 5k, 5l, 5w, 6h, 6j, and 6s , were able to completely suppress the enzymatic activity of PDK1 at a concentration of 1.5 µM. nih.gov Molecular modeling studies confirmed that these ligands could be effectively positioned within the ATP-binding site of PDK1. nih.govnih.gov

While direct inhibition of Cyclin-Dependent Kinases (CDKs) like CDK2 by 5,6-disubstituted-1,2,4-triazine-3-thiol specifically is less documented in the provided context, the general class of triazine-based compounds is known for kinase inhibition. Roscovitine, a well-known CDK inhibitor, is active against CDK2. mdpi.com The development of selective kinase inhibitors is a major goal in medicinal chemistry, as deregulation of kinases is linked to numerous diseases. mdpi.comsymansis.com

PDK1 Inhibition by 3-Amino-1,2,4-Triazine Derivatives

CompoundPDK1 Inhibition at 1.5 µMReference
5iTotal suppression nih.gov
5kTotal suppression nih.gov
5lTotal suppression nih.gov
5wTotal suppression nih.gov
6hTotal suppression nih.gov
6jTotal suppression nih.gov
6sTotal suppression nih.gov

Interaction with Cellular Components in Non-Human Systems

The reactivity of the triazine ring allows for direct interaction with various biological molecules, leading to effects on pathogens and other non-human systems.

The chemical nature of the triazine core facilitates its interaction with biological macromolecules. The 1,2,4-triazine ring system is electron-deficient, making it susceptible to nucleophilic attack. acs.org This is exemplified by the synthesis of s-triazine derivatives starting from 2,4,6-trichloro-1,3,5-triazine (TCT), a tridentate compound where the chlorine atoms act as leaving groups. csic.es These positions can undergo sequential nucleophilic aromatic substitution (SNAr) reactions with biological nucleophiles such as the thiol group of cysteine or the hydroxyl group of tyrosine. csic.es This inherent reactivity allows triazine-based molecules to form covalent or strong non-covalent bonds with electrophilic sites on proteins and other cellular components, thereby modulating their function.

Derivatives of 1,2,4-triazine have demonstrated significant activity against a range of pathogens by interfering with essential cellular processes.

Antifungal Activity: A series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives showed notable antifungal activity against Candida albicans. Docking studies suggest these compounds inhibit N-myristoyltransferase (NMT), an enzyme crucial for fungal viability, by fitting into its active site. nih.gov

Antiviral Activity: Early studies reported that 5,6-diphenyl-1,2,4-triazine-3-thiol and its derivatives possess antiviral properties, showing activity against Orthomyxoviridae, the family of viruses that includes influenza viruses. nih.gov

Antimalarial Activity: A series of 3,3'-disubstituted 5,5'-bi(1,2,4-triazine) derivatives was screened for activity against the erythrocytic stage of Plasmodium falciparum. The most potent compound, 6k , exhibited an IC₅₀ of 0.008 µM and was effective in a mouse model of malaria, with an oral ED₅₀ of 1.47 mg/kg/day. nih.gov This indicates that this class of compounds represents a promising new avenue for orally available antimalarials. nih.gov

Antimicrobial Activity of 1,2,4-Triazine Analogues

PathogenCompound Series/TypeKey FindingReference
Candida albicans (Fungus)4,6-disubstituted s-triazin-2-yl amino acid derivativesInhibition of N-myristoyltransferase (NMT) nih.gov
Orthomyxoviridae (Virus)5,6-diphenyl-1,2,4-triazine-3-thiolDemonstrated antiviral effects nih.gov
Plasmodium falciparum (Protozoa)3,3'-disubstituted 5,5'-bi(1,2,4-triazine) derivativesCompound 6k: IC₅₀ = 0.008 µM; ED₅₀ = 1.47 mg/kg/day (oral) nih.gov

Antioxidant Activity Mechanisms

The antioxidant properties of 1,2,4-triazine derivatives have been a subject of significant research. In vivo biochemical analyses have established the antioxidant capabilities of certain analogues, such as derivatives of 5,6-diphenyl-1,2,4-triazine-3-thiol. nih.gov The mechanism of antioxidant action is often attributed to the ability of these compounds to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a wide range of diseases.

The evaluation of radical scavenging activity is a key method for determining antioxidant potential. Assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method are commonly employed to measure the percentage of radical inhibition and the half-maximal effective concentration (EC50). nih.govresearchgate.net For instance, studies on a series of 1,3,5-triazine (B166579) analogues (a related class of compounds) demonstrated significant radical scavenging activity, with some compounds showing inhibitory effects superior to standards like Trolox and ascorbic acid. nih.govmdpi.com After a 60-minute incubation period, select analogues exhibited nearly double the percentage of inhibition compared to these standards. researchgate.netmdpi.com The EC50 values for the most potent of these 1,3,5-triazine analogues were found to be approximately five times lower than those of Trolox and ascorbic acid, indicating a high potential to counteract illnesses related to oxidative stress. nih.govresearchgate.netsemanticscholar.org

Compound/StandardEC50 at 60 min (μM)Reference
Compound 5 (1,3,5-triazine analogue) 17.16 - 27.78 nih.gov, mdpi.com
Compound 6 (1,3,5-triazine analogue) 17.16 - 27.78 nih.gov, mdpi.com
Compound 13 (1,3,5-triazine analogue) 17.16 - 27.78 nih.gov, mdpi.com
Compound 25 (1,3,5-triazine analogue) 17.16 - 27.78 nih.gov, mdpi.com
Trolox (Standard) 178.33 nih.gov, mdpi.com
Ascorbic Acid (ASA) (Standard) 147.47 nih.gov, mdpi.com

This table presents data for 1,3,5-triazine analogues to illustrate the methodology for assessing antioxidant activity.

Computational Studies on Mechanism Elucidation

Computational chemistry provides powerful tools for understanding the mechanisms of action of triazine derivatives at the atomic level. Techniques such as molecular docking, molecular dynamics simulations, and quantum chemical calculations are instrumental in predicting how these compounds interact with biological targets.

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein. This is crucial for understanding the inhibitory action of drug candidates. For example, molecular docking and subsequent molecular dynamics (MD) simulations were performed on a highly active derivative of 5,6-diphenyl-1,2,4-triazine-3-thiol (compound 6k). nih.gov These studies confirmed that the compound has favorable binding interactions within the active sites of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in inflammatory pathways. nih.gov

MD simulations further enhance the findings from docking by providing insights into the stability of the ligand-protein complex over time. nih.gov For the 5,6-diphenyl-1,2,4-triazine-3-thiol derivative, MD simulations affirmed the consistent and stable binding interactions predicted by the initial docking studies. nih.gov

This computational approach has been applied to various triazine analogues to explore their potential against different biological targets. In studies on 1,2,4-triazine sulfonamide derivatives, molecular docking was used to investigate their binding mechanisms with several protein receptors implicated in cancer, revealing binding affinities that were, in some cases, superior to standard drugs. mdpi.com

Compound ClassTarget Protein(s)Computational MethodKey FindingReference
5,6-Diphenyl-1,2,4-triazine-3-thiol derivative (6k) COX-2, 5-LOXMolecular Docking & MD SimulationConfirmed stable binding in the active sites of both enzymes. nih.gov
1,2,4-Triazine Sulfonamide derivatives 3RHK, 5GTY, 6PL2, 7JXH (Cancer-related receptors)Molecular DockingSeveral compounds showed better binding affinities than standard drugs like Erlotinib and Neratinib. mdpi.com
1,3,5-Triazine derivative (11o) Prenyl-binding protein PDEδMolecular Docking & MD SimulationThe compound-protein complex demonstrated high stability. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the electronic properties of molecules. mdpi.com These properties, known as quantum chemical descriptors, are vital for analyzing molecular reactivity and interaction patterns.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E-gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

For a series of 1,2,4-triazine sulfonamide derivatives, DFT studies were conducted to calculate these descriptors. For example, the compound identified as the "softest" had the smallest energy gap (3.25 eV), suggesting it is the most reactive. In contrast, the compound with the largest energy gap (3.41 eV) was deemed the "hardest" or least reactive. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) calculations are used to visualize the charge distribution on a molecule, predicting sites for non-covalent interactions such as hydrogen bonds, which are critical for drug-receptor binding. mdpi.com

Compound (1,2,4-triazine sulfonamide derivative)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (E-gap) (eV)SignificanceReference
Compound 4 N/AN/A3.25Smallest gap, highest reactivity ("softest"). mdpi.com
Compound 5 -6.5470N/AN/AHighest HOMO energy, superior electron donor. mdpi.com
Compound 2 N/A-3.1370N/ALowest LUMO energy, best electron acceptor. mdpi.com

Biological Activities of 5,6 Disubstituted 1,2,4 Triazine 3 Thiol Derivatives in Non Human Organisms

In Vitro Cytotoxicity Studies

The cytotoxic potential of triazine derivatives has been evaluated against various cancer cell lines, revealing their ability to inhibit cell growth and proliferation.

Derivatives of the triazine core structure have shown notable cytotoxic effects against several human cancer cell lines, including the breast adenocarcinoma cell line (MCF-7) and the chronic myelogenous leukemia cell line (K-562).

Novel phenanthro-triazine-3-thiol derivatives have been synthesized and assessed for their cytotoxic activity. nih.gov One particular derivative, P11, which features a phenyl substitution, demonstrated considerable cytotoxicity against MCF-7 cells with an IC50 value of 15.4 ± 2.9 μM. nih.gov Another compound from this series, P1, with a hydrogen substitution, was found to be the most potent derivative against the human acute lymphoblastic leukemia cell line (MOLT-4), showing an IC50 value of 7.1 ± 1.1 μM. nih.gov Molecular docking studies suggest that these phenanthro-triazine scaffolds may act as dual DNA intercalators and Bcl-2 inhibitors. nih.gov

In a separate study, a series of 5-arylidene-2-thioxothiazolidinone compounds were synthesized and evaluated for their cytotoxic activity against both K562 and MCF-7 cell lines, where they exhibited mild to moderate effects. doaj.org Similarly, substituted 4,6-diamino-1,3,5-triazine-2-carbohydrazides have been synthesized and tested for their in vitro anticancer activity against human breast cancer cell lines, including MCF-7. nih.gov Active compounds in this series demonstrated low micromolar IC50 values. nih.gov

The anti-proliferative activity of triazine derivatives is a key aspect of their cytotoxic profile. A new series of s-triazine Schiff base derivatives demonstrated varied anti-proliferative activity against human breast carcinoma (MCF-7) and colon cancer (HCT-116) cell lines. nih.gov The nature of the substituents on the triazine ring was found to significantly influence the biological activity. nih.gov For instance, s-triazine-hydrazone derivatives containing morpholine (B109124) and phenylamine on the triazine core showed potent anti-proliferative effects in both MCF-7 and HCT-116 cells. nih.gov

Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were also tested for their anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com One compound in this series exhibited a significant anti-proliferative effect against the MCF-7 cell line, with a very low IC50 value. mdpi.com

Antimicrobial Spectrum Analysis

Derivatives of 1,2,4-triazine (B1199460) have been shown to possess a broad spectrum of antimicrobial activity, inhibiting the growth of various bacterial and fungal strains.

The antibacterial potential of 1,2,4-triazine derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. Some derivatives have shown antibacterial activity against Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus aureus (Gram-positive), as well as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae (Gram-negative). nih.gov

In one study, tris-2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to the triazine scaffold, exhibited good antibacterial activity against these strains at concentrations ranging from 8 to 31.25 μg/mL. nih.gov

The antifungal properties of triazine derivatives are well-documented, with many compounds showing efficacy against clinically relevant fungal pathogens. nih.gov A novel series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives were prepared and showed significant antifungal activity against Candida albicans. nih.gov Compounds bearing aniline (B41778) derivatives, piperidine, and glycine (B1666218) on the triazine core displayed the highest inhibition zones. nih.gov

Other studies have highlighted the antifungal potential of s-triazine derivatives against C. albicans and Cryptococcus neoformans. nih.gov Interestingly, some of these compounds showed no antibacterial activity, indicating a degree of selectivity in their antimicrobial action. nih.gov

Anti-inflammatory Efficacy in Animal Models

The anti-inflammatory properties of triazine derivatives have been investigated in various animal models, demonstrating their potential to mitigate inflammatory responses. A systematic review of studies conducted between 2008 and 2018 highlighted the in vitro and in vivo anti-inflammatory activity of triazine derivatives. nih.gov

In one such study, a variety of novel 1,2,4-triazine derivatives were synthesized from 5-(4-isobutylphenyl)- nih.govnih.govresearchgate.net-triazin-3-yl hydrazine (B178648). nih.gov The anti-inflammatory activities of these compounds were evaluated, with one derivative in particular displaying the highest anti-inflammatory effect. Another compound in the same series exhibited a dual analgesic and anti-inflammatory effect without causing ulcerogenicity. nih.gov

Antiviral and Antileishmanial Potentials in Research Models

Derivatives of 5,6-disubstituted-1,2,4-triazine-3-thiol have been investigated for their efficacy against various viral and parasitic pathogens in laboratory settings. While specific data on 5,6-diethyl-1,2,4-triazine-3-thiol is limited, related compounds have shown promising results.

Research into the antiviral properties of this class of compounds has explored their activity against a range of viruses. For instance, studies on 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) have indicated potential antiviral effects against Orthomyxoviridae, the family of RNA viruses that includes influenza viruses. nih.gov The structural similarity of some triazine derivatives to purine (B94841) bases suggests they may act as antimetabolites, interfering with viral replication. ptfarm.pl Fused triazine derivatives, such as those based on 6-methyl-3-thioxo-3,4-dihydro- nih.govptfarm.plnih.govtriazin-5-one, have also been synthesized and evaluated for their biological activities, contributing to the broader understanding of this chemical space. ptfarm.pl

In the realm of antiprotozoal research, various triazine derivatives have been screened for their activity against Leishmania species, the causative agents of leishmaniasis. Studies on diphenyl triazine derivatives have demonstrated significant leishmanicidal effects. nih.gov For example, certain diphenyl-1,2,4-triazine derivatives have shown high percentage inhibition against the promastigote stage of Leishmania donovani. nih.gov This suggests that the 1,2,4-triazine scaffold is a promising starting point for the development of new antileishmanial drugs.

Table 1: Antiviral and Antileishmanial Activities of Selected 1,2,4-Triazine Derivatives

Compound/Derivative ClassOrganismActivityReference
5,6-Diphenyl-1,2,4-triazine-3-thiolOrthomyxoviridaeAntiviral activity observed in preclinical evaluation. nih.gov
Diphenyl-1,2,4-triazine derivativesLeishmania donovani (promastigotes)Significant inhibition reported. nih.gov
Fused triazine derivatives (from 6-methyl-3-thioxo-1,2,4-triazin-5-one)VariousSynthesized for biological evaluation. ptfarm.pl

Enzyme Inhibitory Profiles

The 1,2,4-triazine core is a versatile scaffold for the design of enzyme inhibitors, with various derivatives showing activity against a range of enzymatic targets. While direct enzyme inhibition data for this compound is not extensively documented in publicly available research, studies on analogous compounds provide insights into the potential of this chemical class.

Derivatives of 5,6-diphenyl-1,2,4-triazine-3-thiol have been synthesized and evaluated for their inhibitory effects on several enzymes. For example, certain derivatives have been investigated as inhibitors of tubulin polymerization, a key process in cell division, suggesting potential applications in cancer research. researchgate.net

Table 2: Enzyme Inhibitory Activities of Selected 1,2,4-Triazine Derivatives

Compound/Derivative ClassEnzyme TargetInhibitory ActivityReference
3-(Alkylthio)-5,6-diphenyl-1,2,4-triazinesTubulinInhibition of polymerization observed. researchgate.net

It is important to note that the biological activity of these compounds is highly dependent on the nature and position of the substituents on the triazine ring. The substitution at the 5 and 6 positions with alkyl groups, such as in this compound, would likely modulate the biological activity compared to the more extensively studied diphenyl derivatives. Further research is required to fully elucidate the specific antiviral, antileishmanial, and enzyme inhibitory profiles of this compound and other 5,6-dialkyl derivatives.

Advanced Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation are used to investigate the interactions of small molecules with biological targets and to analyze their dynamic behavior.

Homology Modeling of Target Proteins (if applicable)

When a molecule is investigated for its effect on a specific protein for which an experimental structure (like from X-ray crystallography or NMR) is unavailable, homology modeling can be employed. This technique builds a 3D model of the target protein using the known structure of a related homologous protein as a template. For 1,2,4-triazine (B1199460) derivatives, which have been studied as potential inhibitors of enzymes like cyclooxygenase (COX), a homology model of the target enzyme could be constructed if a direct crystal structure was not accessible. nih.gov This model would then be used for subsequent docking and simulation studies.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like 5,6-Diethyl-1,2,4-triazine-3-thiol, MD simulations would allow researchers to:

Analyze its conformational flexibility and identify the most stable low-energy structures.

Study the stability of the compound when bound to a biological target, such as a protein's active site. nih.gov

Investigate how the molecule interacts with its surrounding environment, such as water molecules, which can influence its solubility and binding properties.

In Silico Screening and Virtual Ligand Design

In silico screening involves using computational methods to search large databases of compounds to identify those that are most likely to bind to a drug target. For the 1,2,4-triazine scaffold, virtual screening could identify derivatives with potentially high binding affinities for targets like Bcl-2 or DNA. sid.irresearchgate.net Furthermore, virtual ligand design could be used to theoretically modify the this compound structure to optimize its interactions and improve its potency as a potential therapeutic agent. nih.gov Studies on related compounds have utilized molecular docking to predict binding modes and affinities for various enzymes and receptors. nih.govsid.ir

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insight into the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Electronic Structure Characterization (e.g., DFT methods)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. For 1,2,4-triazine derivatives, DFT calculations are used to:

Optimize the molecular geometry to find the most stable 3D structure. nih.gov

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for determining the molecule's chemical reactivity and kinetic stability. nih.gov

Simulate spectroscopic properties, such as infrared (IR) and NMR spectra, to aid in the characterization of the synthesized compound. researchgate.net

Research on analogous structures like 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives has employed DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to obtain optimized molecular structures and analyze electronic properties. nih.gov

Table 1: Representative DFT Calculation Parameters for Analogous 1,2,4-Triazine Compounds

ParameterMethod/Basis SetApplicationReference
Geometry OptimizationDFT/B3LYP/6-31G(d,p)Determine stable molecular structure nih.gov
Electronic PropertiesTD-DFT/CAM-B3LYPCalculate HOMO-LUMO gap, absorption spectra nih.govresearchgate.net
Reactivity AnalysisMultiwfn SoftwareGenerate electrostatic potential maps researchgate.net

Prediction of Reactive Sites and Electrostatic Potentials

Molecular Electrostatic Potential (MEP) maps are generated from quantum chemical calculations to visualize the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other molecules.

Nucleophilic Sites: Regions with negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons, which are susceptible to attack by electrophiles.

Electrophilic Sites: Regions with positive electrostatic potential (typically colored blue) are electron-deficient and are prone to attack by nucleophiles.

For 1,2,4-triazine-3-thiol derivatives, MEP analysis would likely identify the sulfur atom and the nitrogen atoms of the triazine ring as key nucleophilic centers, playing a crucial role in forming hydrogen bonds and other interactions with biological targets. researchgate.net

Chemoinformatics and QSAR Approaches

Chemoinformatics and QSAR modeling are pivotal in transforming raw chemical data into actionable knowledge. These computational techniques are instrumental in identifying the structural features of a molecule that are critical for its biological activity, thereby streamlining the drug discovery process and reducing the reliance on extensive, time-consuming, and costly experimental screening.

Ligand-Based and Structure-Based QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based QSAR (LB-QSAR): In the absence of a known 3D structure of the biological target, LB-QSAR models are developed based on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound and its analogs, a hypothetical LB-QSAR study would involve the generation of a dataset of related compounds with their corresponding measured biological activities (e.g., inhibitory concentrations, IC₅₀). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated.

These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: van der Waals volume, surface area, etc.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a predictive model. For instance, a study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors successfully utilized 24 chemical descriptors to develop a QSAR model. nih.gov

Structure-Based QSAR (SB-QSAR): When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, SB-QSAR can be employed. This approach, often used in conjunction with molecular docking, provides a more detailed understanding of the interactions between the ligand and the target. In the context of this compound, if its biological target were identified and its crystal structure determined, SB-QSAR studies could be performed.

Molecular docking simulations would first predict the binding orientation and conformation of the compound within the active site of the target. From these docked poses, interaction fingerprints and energy scores can be derived and used as descriptors in the QSAR model. Research on 1,2,4-triazine derivatives as adenosine (B11128) A2A antagonists utilized structure-based drug design, including the generation of X-ray crystal structures of ligands bound to the receptor, to guide the optimization process. acs.orgnih.gov Similarly, studies on 1,2,4-triazine derivatives as h-DAAO inhibitors have used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to create predictive models based on the alignment of the compounds. nih.govrsc.orgrsc.org

A hypothetical set of molecular descriptors that could be used in a QSAR study of this compound and its analogs is presented in the table below.

Descriptor TypeDescriptor ExampleHypothetical Value for this compound
Constitutional Molecular Weight183.27 g/mol
Number of H-bond Donors1
Number of H-bond Acceptors4
Topological Wiener Index488
Balaban Index2.87
Geometrical Molecular Surface Area~180 Ų
Molecular Volume~160 ų
Quantum-Chemical HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
Dipole Moment2.5 D

Data Mining and Cheminformatics for Analog Discovery

Data mining and cheminformatics are essential for exploring vast chemical spaces to identify novel compounds with desired properties, starting from a lead compound like this compound. These techniques leverage large chemical databases and computational algorithms to find structurally similar molecules or molecules with similar predicted properties.

Similarity Searching: This is a fundamental chemoinformatics technique where a database is searched for molecules that are structurally similar to a query molecule. The similarity is typically quantified using molecular fingerprints (e.g., MACCS keys, Morgan fingerprints) and a similarity metric (e.g., Tanimoto coefficient). Starting with this compound as the query, a similarity search could yield a diverse set of commercially available or synthetically accessible analogs for biological testing.

Substructure Searching: This method involves searching a database for all molecules that contain a specific chemical substructure. For instance, a search could be performed for all compounds containing the 1,2,4-triazine-3-thiol core. This would allow for the exploration of a wide range of derivatives with different substitutions at the 5 and 6 positions.

Fragment-Based and de Novo Design: Computational tools can also be used to design novel analogs. Fragment-based approaches involve replacing, growing, or linking chemical fragments of the lead compound to generate new molecular entities. De novo design algorithms can build entirely new molecules within the constraints of a target's binding site. For example, a molecular hybridization approach was used to design a library of 3-amino-1,2,4-triazine derivatives as PDK1 inhibitors. nih.gov

The outcomes of such chemoinformatic explorations can be compiled to prioritize compounds for synthesis and experimental validation. A hypothetical output from an analog discovery search for this compound is illustrated below.

Compound IDStructureSimilarity Score (to query)Predicted Activity (pIC₅₀)
QueryThis compound1.006.5
Analog 15-Ethyl-6-propyl-1,2,4-triazine-3-thiol0.926.8
Analog 25,6-Dimethyl-1,2,4-triazine-3-thiol0.856.2
Analog 35,6-Diphenyl-1,2,4-triazine-3-thiol (B1216367)0.755.9

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 5,6-Diethyl-1,2,4-triazine-3-thiol by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying the functional groups and mapping the connectivity of atoms within the this compound molecule.

Infrared (IR) Spectroscopy provides valuable information about the presence of specific functional groups. The IR spectrum of a 1,2,4-triazine-3-thiol derivative will exhibit characteristic absorption bands. For instance, the thione (C=S) group typically shows a stretching band in the fingerprint region, while the N-H stretching of the triazine ring can also be observed. oup.com In related triazine derivatives, characteristic bands for C=N and C=C stretching are also prominent. jmchemsci.com The presence of the diethyl substituents would be confirmed by C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the molecular structure. In the ¹H NMR spectrum of this compound, the ethyl groups would give rise to a characteristic quartet and triplet pattern. The chemical shifts of the methylene (B1212753) (-CH2-) and methyl (-CH3) protons are influenced by their proximity to the triazine ring. The proton of the N-H group in the triazine ring typically appears as a broad singlet at a downfield chemical shift, often in the range of 13-14 ppm for similar 1,2,4-triazole-3-thione compounds. oup.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the C=S group is expected to resonate at a characteristic downfield position, typically around 160-190 ppm in related thione-containing heterocycles. dergipark.org.tr The carbons of the diethyl groups and the triazine ring will also show distinct signals.

Table 1: Representative Spectroscopic Data for 1,2,4-Triazine-3-thiol Analogs

Technique Functional Group/Proton Characteristic Shift/Band
IR C-S-H stretch (thiol tautomer) 2661–2511 cm⁻¹ oup.com
IR N-C=S stretch (thione tautomer) 1271–1259 cm⁻¹ oup.com
¹H NMR N-H (triazole ring) ~13-14 ppm oup.com
¹³C NMR C=S (thione) ~169 ppm oup.com
¹H NMR CH (triazole ring) ~8.5 ppm mdpi.com
¹³C NMR C=N (triazole ring) ~152-155 ppm dergipark.org.trmdpi.com

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for obtaining information about its structural fragmentation. Electron ionization (EI) or electrospray ionization (ESI) are common methods used. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the exact mass of the compound.

The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. For 1,2,4-triazine (B1199460) derivatives, fragmentation often involves the loss of small, stable molecules or radicals from the parent ion. Analysis of these fragment ions helps to piece together the structure of the original molecule. nih.gov For instance, the analysis of protein sulfenylation, a related chemical transformation involving sulfur, is readily accessible by monitoring the change in mass using ESI-MS. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Description Expected Value/Observation
Molecular Formula Chemical formula of the compound C₇H₁₁N₃S
Molecular Weight Monoisotopic mass 169.0674 g/mol
Ionization Mode Method of ion generation ESI or EI
Molecular Ion Peak corresponding to the intact molecule m/z 169 (M⁺) or 170 ([M+H]⁺)
Fragmentation Characteristic cleavage patterns Loss of ethyl, SH, or other small fragments

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful method for the analysis and purification of triazine derivatives. thermofisher.com Reversed-phase HPLC, using a nonpolar stationary phase like C18 and a polar mobile phase, is commonly employed for the separation of these compounds. nih.govmdpi.com

The mobile phase typically consists of a mixture of water and an organic modifier such as methanol (B129727) or acetonitrile. nih.govmdpi.com The composition of the mobile phase can be optimized to achieve good separation of the target compound from any impurities. Detection is often carried out using a UV detector, as the triazine ring system absorbs UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification and quantification.

Table 3: Typical HPLC Parameters for the Analysis of Triazine Derivatives

Parameter Description
Column Accucore C18, 2.6 µm, 100 x 2.1 mm thermofisher.com
Mobile Phase Acetonitrile/Water or Methanol/Water gradient thermofisher.comnih.gov
Detection UV Photometric nih.gov
Flow Rate Variable, optimized for separation
Temperature Ambient or controlled

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of the synthesis of this compound. csic.es By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (mobile phase), the starting materials, intermediates, and the final product can be separated based on their different polarities. mdpi.com

The choice of eluent, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is crucial for achieving good separation. csic.es The positions of the separated compounds are visualized under UV light or by using a staining reagent. The retention factor (Rf) value for each spot is a characteristic property under a given set of conditions. TLC is invaluable for determining the completion of a reaction and for optimizing reaction conditions.

Table 4: Representative TLC System for Triazine Derivatives

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ csic.es
Mobile Phase Ethyl acetate/Hexane mixture csic.es
Visualization UV light (254 nm)

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Table 5: Illustrative Crystallographic Parameters for a Substituted 1,2,4-Triazine Derivative

Parameter Description Example Value (for a related compound)
Crystal System The symmetry of the crystal lattice Monoclinic mdpi.com
Space Group The symmetry elements of the unit cell P2₁ mdpi.com
Unit Cell Dimensions a, b, c, α, β, γ a = 6.2351(10) Å, b = 26.0156(4) Å, c = 12.4864(2) Å, β = 93.243(2)° mdpi.com
Bond Lengths Distances between bonded atoms C-N, C-S, C-C bond lengths determined with high precision
Bond Angles Angles between adjacent bonds Angles within the triazine ring and involving substituents
Intermolecular Interactions Non-covalent forces in the crystal Hydrogen bonding, π-π stacking mdpi.com

In Vitro Assay Development and Validation

In vitro assays are fundamental in the preliminary screening and mechanistic study of pharmacologically active compounds. For derivatives of 1,2,4-triazine-3-thiol, these assays are tailored to assess their effects on specific biological targets and cellular processes.

Spectrophotometric and Fluorometric Assays for Enzyme Activity

Spectrophotometric and fluorometric assays are widely used to monitor enzyme activity due to their sensitivity, simplicity, and suitability for high-throughput screening. For triazine-thiol compounds, these assays can be adapted to measure their inhibitory or modulatory effects on various enzymes.

One common spectrophotometric method involves the use of a chromogenic substrate that, upon enzymatic conversion, produces a colored product. The change in absorbance over time is directly proportional to the enzyme's activity. For instance, in the study of related heterocyclic thiols, the Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is a classic spectrophotometric assay to quantify free thiol groups. While not a direct measure of enzyme activity, it can be used to study reactions involving thiol exchange, which may be relevant for certain enzymatic mechanisms.

A study on a related compound, 3-mercapto-5,6-diphenyl-1,2,4-triazine, utilized UV-visible spectrophotometry to monitor its carboxyl-activating ability. The reaction progress was followed by observing the regeneration of the triazine thiol, which has a distinct absorbance profile. This principle can be applied to develop assays for enzymes that catalyze the transfer of acyl groups, where the triazine-thiol could act as a leaving group.

Fluorometric assays offer even higher sensitivity than spectrophotometric methods. These assays employ substrates that are converted into fluorescent products by the enzyme of interest. Although no specific fluorometric assays for this compound have been documented, the general methodology would involve selecting a fluorogenic substrate for a target enzyme and measuring the increase in fluorescence in the presence and absence of the test compound.

Cell-Based Assays (e.g., human whole blood assay, cytotoxicity assays)

Human Whole Blood Assay: The human whole blood assay is a valuable tool for assessing the anti-inflammatory potential of a compound. In this assay, whole blood is stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The effect of the test compound on cytokine production is then quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). While no data exists for this compound, this assay is a standard method for evaluating the immunomodulatory effects of novel compounds.

Cytotoxicity Assays: Cytotoxicity assays are crucial for determining the concentration range at which a compound can be safely studied in vitro without causing cell death. Several methods are available:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. It is a reliable method for measuring cell density and is often used for screening potential anticancer drugs. For example, derivatives of 6-methyl-3-thioxo-1,2,4-triazin-5-one were screened for their cytotoxic activities against human cancer cell lines (HepG2, MCF-7, and A549) using the SRB assay.

LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

A study on a related triazine derivative, 3-thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine, investigated its effects on PC12 cells exposed to hydrogen peroxide-induced stress. Cell viability in this study was likely assessed using a standard cytotoxicity assay to determine the neuroprotective effects of the compound.

Interactive Table: Cytotoxicity of a Fused Triazine Derivative (Compound 4c) against Human Cancer Cell Lines

Cell LineIC₅₀ (µg/mL)
HepG2 (Liver)3.58
MCF-7 (Breast)4.22
A549 (Lung)5.14

This table presents the half-maximal inhibitory concentration (IC₅₀) values for a related fused triazine derivative, providing an example of data obtained from cytotoxicity assays.

Electrochemical Methods for Specific Applications (e.g., corrosion studies)

Electrochemical methods are highly sensitive techniques used to study redox reactions and interfacial phenomena. For triazine-thiol derivatives, these methods can be employed to investigate their electrochemical behavior and their potential application as corrosion inhibitors.

An electrochemical study on related triazinones with a thiol group, namely 4-amino-6-methyl-3-thio-1,2,4-triazin-5-one and 6-methyl-3-thio-1,2,4-triazin-5-one, was performed using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry. The study revealed that the thiol group undergoes a one-electron reduction to form a disulfide derivative, while the azomethine group in the triazine ring is reduced in a two-electron process. Such studies are fundamental to understanding the redox properties of these molecules.

In the context of corrosion prevention, triazine-thiol compounds can adsorb onto a metal surface, forming a protective layer that inhibits the corrosion process. Electrochemical techniques used to evaluate corrosion inhibitors include:

Potentiodynamic Polarization: This method involves scanning the potential of the metal and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A decrease in icorr in the presence of the inhibitor indicates effective corrosion protection.

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of a system to the flow of an alternating current as a function of frequency. The data can be used to model the corrosion process and determine parameters such as charge transfer resistance (Rct). An increase in Rct signifies enhanced corrosion resistance.

While no specific corrosion studies on this compound are available, the presence of the thiol group and the triazine ring, which contains heteroatoms with lone pairs of electrons, suggests its potential as a corrosion inhibitor, a property that could be verified using these electrochemical methods.

Interactive Table: Electrochemical Reduction Peaks of Related Triazine-thiol Compounds

CompoundPeak 1 Potential (V)Peak 2 Potential (V)
4-amino-6-methyl-3-thio-1,2,4-triazin-5-one-0.65-1.70
6-methyl-3-thio-1,2,4-triazin-5-one-0.70-1.75

This table shows the cathodic peak potentials for related triazine-thiol compounds in dimethylformamide, indicating the potentials at which reduction reactions occur.

Potential Non Clinical Applications and Future Research Directions

Development as Research Probes for Biological Pathways

While specific studies on 5,6-diethyl-1,2,4-triazine-3-thiol as a biological probe are not extensively documented, the 1,2,4-triazine (B1199460) class of compounds holds significant promise in this domain. The inherent structure of the triazine scaffold allows for functionalization with various reporter groups, such as fluorescent dyes or biotin, which are instrumental in tracking and visualizing intricate biological processes. The thiol group, in particular, provides a reactive site for conjugation with biomolecules. Future research could focus on modifying the this compound molecule to create highly specific probes for enzymes and receptors, thereby aiding in the elucidation of their roles in cellular signaling pathways.

Application as Synthetic Intermediates for Other Heterocyclic Compounds

A primary application of this compound lies in its role as a versatile intermediate for the synthesis of other complex heterocyclic systems. jmchemsci.com The reactivity of the thiol group facilitates a range of chemical transformations, including S-alkylation, oxidation, and cyclization reactions. These processes can lead to the creation of fused heterocyclic structures, such as triazolotriazines and thiazolotriazines, which are of significant interest for their potential biological activities and material properties. ijpsr.infoscholarscentral.com The diethyl substituents on the triazine ring can also be manipulated to influence the reactivity and characteristics of the resulting compounds.

Precursors for Material Science Applications (e.g., dendrimers)

The 1,2,4-triazine core is a recognized building block in the development of dendrimers and other macromolecules. nih.govmdpi.com Dendrimers, which are highly branched, tree-like molecules with well-defined structures, have found applications in fields such as drug delivery and catalysis. nih.gov The triazine unit can function as a branching point within the dendrimer architecture. benthamdirect.com Although direct research on this compound as a dendrimer precursor is limited, its potential in this area is noteworthy. The thiol group could be employed for linking to other monomers, while the diethyl groups may affect the solubility and packing of the final polymer. Recent studies have demonstrated the synthesis of novel aromatic dendrimers bearing 1,3,5-triazine (B166579) cores, highlighting the versatility of the triazine scaffold in creating complex, functional materials. acs.org

Agricultural Applications, such as Herbicidal Agents

Triazine-based compounds have a well-established history of use in agriculture as herbicides. rjptonline.orgontosight.aiucanr.edu The mechanism of action for many triazine herbicides involves the inhibition of photosynthesis in targeted weed species. While the specific herbicidal activity of this compound has not been extensively reported, its structural similarity to known herbicidal triazines suggests potential in this field. rjptonline.orgresearchgate.net Further investigation is necessary to assess its efficacy and selectivity as a herbicidal agent. The broader class of 1,2,4-triazoles and their derivatives are known to be effective fungicides and insecticides as well. rjptonline.org

Exploration in Veterinary Medicine or Aquatic Animal Health (excluding human therapeutic use)

The biological activity of 1,2,4-triazine derivatives is not confined to human medicine and holds potential for development as therapeutic agents in veterinary applications. These compounds could be investigated for their effectiveness against a variety of pathogens affecting livestock, poultry, and aquaculture species. ijpsr.info For example, triazine compounds have been studied for their impact on fish, indicating that they can be toxic at certain concentrations and affect physiological processes. slovetres.siscispace.comresearchgate.net This suggests that with careful modification and study, derivatives could be developed for targeted therapeutic or management applications in aquatic environments. The specific uses would be contingent on the compound's spectrum of activity, safety profile in the target animal species, and pharmacokinetic properties.

Design of Novel Functional Molecules Based on the Triazine Scaffold

The 1,2,4-triazine scaffold is a versatile platform for the design of novel functional molecules with customized properties. mdpi.comrsc.org By strategically altering the substituents at different positions on the triazine ring, chemists can fine-tune the electronic, steric, and pharmacokinetic characteristics of the resulting compounds. The diethyl groups and the thiol group in this compound offer specific points for chemical modification. This adaptability allows for the generation of extensive libraries of related compounds that can be screened for a wide array of activities, spanning from medicinal chemistry to materials science.

Green Chemistry Approaches in 1,2,4-Triazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including 1,2,4-triazines. researchgate.net This approach emphasizes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, researchers are exploring microwave-assisted synthesis and sonochemistry, which often utilize water as a solvent, to minimize the environmental footprint of chemical manufacturing. mdpi.comnih.govnih.gov The development of more sustainable synthetic pathways to produce this compound and other triazine derivatives is an ongoing area of research aimed at reducing waste and energy consumption. researchgate.netmdpi.com

Interactive Data Tables

Table 1: Potential Non-Clinical Applications of the 1,2,4-Triazine Scaffold

Application AreaPotential Use of this compoundKey Structural Feature Utilized
Biological Research Development of specific probes for enzymes and receptors.Thiol group for conjugation, triazine core for scaffolding.
Organic Synthesis Intermediate for creating fused heterocyclic systems.Reactive thiol group and modifiable diethyl substituents.
Material Science Precursor for dendrimers and functional polymers.Triazine ring as a branching point.
Agriculture Potential as a selective herbicidal or fungicidal agent.Triazine core's known bioactivity in plants. rjptonline.org
Veterinary Medicine Development of therapeutics for animal pathogens.Broad biological activity of the triazine scaffold.

Table 2: Green Chemistry Techniques in Triazine Synthesis

TechniqueDescriptionAdvantages
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions.Reduced reaction times, increased yields, and often milder conditions. mdpi.com
Sonochemistry Employs ultrasound to induce chemical reactions.Can be performed in aqueous media, reducing the need for organic solvents. nih.gov
Catalyst-Free Reactions Reactions designed to proceed without a catalyst.Simplifies purification and reduces waste from catalysts. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.